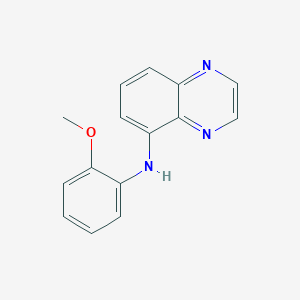

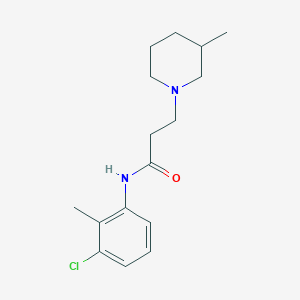

![molecular formula C22H29N3O3S B5576077 1-[(dimethylamino)sulfonyl]-N-[(3-methylphenyl)(phenyl)methyl]-3-piperidinecarboxamide](/img/structure/B5576077.png)

1-[(dimethylamino)sulfonyl]-N-[(3-methylphenyl)(phenyl)methyl]-3-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-[(dimethylamino)sulfonyl]-N-[(3-methylphenyl)(phenyl)methyl]-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C22H29N3O3S and its molecular weight is 415.6 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 415.19296297 g/mol and the complexity rating of the compound is 640. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Aromatic Nucleophilic Substitution Reactions : A study by Sekiguchi, Horie, and Suzuki (1988) explored aromatic nucleophilic substitution reactions of dialkylamino groups with primary or secondary amines. While this study doesn't directly involve the exact compound , it highlights the broader category of chemical reactions and substitutions that could be relevant for synthesizing derivatives of the given compound (Sekiguchi, Horie, & Suzuki, 1988).

Synthesis of Biologically Active Derivatives : Khalid et al. (2013) reported on the synthesis of biologically active O-substituted derivatives of a related sulfonamide. These derivatives displayed significant activity against butyrylcholinesterase enzyme, suggesting potential for therapeutic applications (Khalid et al., 2013).

Antimicrobial Activity and Docking Study : Ghorab et al. (2017) synthesized a series of derivatives carrying the sulfonamide moiety and evaluated their antimicrobial activity. This study showcases the importance of such compounds in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Material Science and Polymer Research

Synthesis of Novel Soluble Fluorinated Polyamides : Liu et al. (2013) discussed the synthesis of fluorinated polyamides containing pyridine and sulfone moieties. These materials exhibit excellent thermal stability and low dielectric constants, making them suitable for advanced materials applications (Liu et al., 2013).

Development of Photosensitive Polyimide Films : Fukushima, Oyama, and Tomoi (2003) explored the synthesis of soluble polyimides with pendant carboxyl groups, which upon derivatization, yield photosensitive polyimide films capable of forming fine patterns. This has implications for electronics and material science fields (Fukushima, Oyama, & Tomoi, 2003).

Synthesis and Characterization of Poly(arylene ether sulfone amide)s : Hsiao and Huang (1997) investigated the synthesis of polyamides incorporating ether and sulfone linkages, which are notable for their flexibility, solubility in various organic solvents, and thermal stability. Such polymers have potential applications in the field of high-performance materials (Hsiao & Huang, 1997).

Propiedades

IUPAC Name |

1-(dimethylsulfamoyl)-N-[(3-methylphenyl)-phenylmethyl]piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S/c1-17-9-7-12-19(15-17)21(18-10-5-4-6-11-18)23-22(26)20-13-8-14-25(16-20)29(27,28)24(2)3/h4-7,9-12,15,20-21H,8,13-14,16H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPVSHKIHVAWGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C2=CC=CC=C2)NC(=O)C3CCCN(C3)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

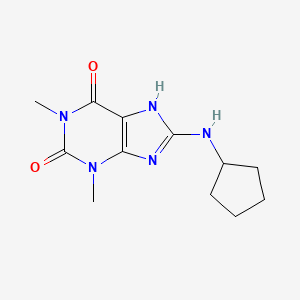

![1-[(dimethylamino)sulfonyl]-N-(1,3-dimethyl-3-phenylbutyl)-4-piperidinecarboxamide](/img/structure/B5575996.png)

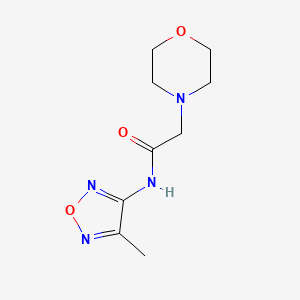

![4-[(dimethylamino)sulfonyl]-N-(2-hydroxyphenyl)-2-thiophenecarboxamide](/img/structure/B5575997.png)

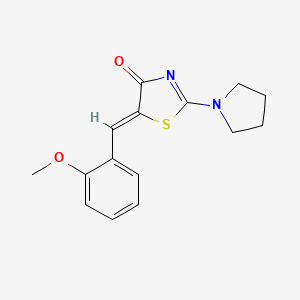

![N'-[(E)-(4-Methoxy-3-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B5576003.png)

![3-(3-Nitrophenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole](/img/structure/B5576035.png)

![{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B5576037.png)

![4-{[(2,5-dimethylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5576041.png)

![2,2'-[1,5-naphthalenediylbis(thio)]diacetic acid](/img/structure/B5576044.png)

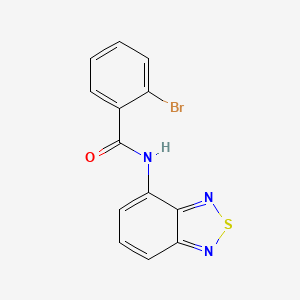

![2-(azepan-1-yl)-N-[(E)-(3-bromo-4-fluorophenyl)methylideneamino]acetamide](/img/structure/B5576055.png)